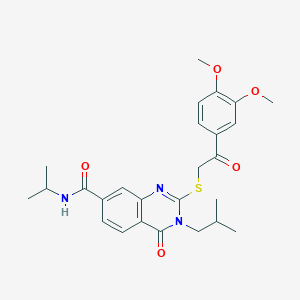

![molecular formula C12H13N3OS B2573085 2-Cyclopentylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896324-49-5](/img/structure/B2573085.png)

2-Cyclopentylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives, which include 2-Cyclopentylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one, can be achieved through various methods. These include microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . The synthetic approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method .Molecular Structure Analysis

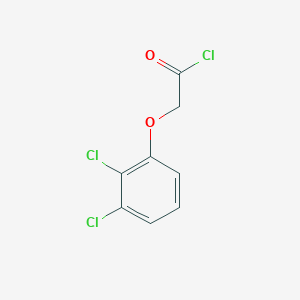

The molecular structure of 2-Cyclopentylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one is characterized by a pyridotriazine core with a cyclopentylsulfanyl group attached. Triazines and tetrazines, which are part of its structure, are common and significant moieties having three and four nitrogen atoms, respectively, in biologically important molecules .Chemical Reactions Analysis

Triazines and tetrazines, including 2-Cyclopentylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one, undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Aplicaciones Científicas De Investigación

Synthesis and Heterocyclic Analogues

Research has explored the synthesis of various heterocyclic analogues involving compounds structurally related to 2-Cyclopentylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one. For instance, intramolecular cycloaddition/retro cycloaddition reactions have been applied to synthesize unsymmetrical 2,2′-bipyridine and 2-benzofuropyrazin-2-ylpyridine analogues, highlighting the versatility of triazine derivatives in creating complex heterocyclic structures (Branowska, 2004). Furthermore, a novel one-step cyclocondensation process has been developed to synthesize pyridyl-substituted 1,3,5-triazines from 4H-pyrido[1,3]oxazin-4-ones, demonstrating efficient pathways to access diverse triazine compounds (Le Falher et al., 2014).

Advances in Triazine Syntheses

Triazines, including derivatives similar to 2-Cyclopentylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one, have been extensively studied for their applications in N-heterocycle synthesis, natural product preparation, and bioorthogonal chemistry. The inverse electron-demand Diels-Alder (IEDDA) cycloaddition reactions of triazines have been highlighted as a powerful method in synthesizing a wide range of heterocycles and studying biomolecules in chemical biology (Zhang et al., 2021).

Drug Delivery Applications

The structural framework of 2-Cyclopentylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one is relevant in the context of drug delivery. Studies have demonstrated the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage, where triazine compounds facilitated the formation of host-guest systems, potentially enhancing the cytotoxicity of encapsulated compounds against cancer cells (Mattsson et al., 2010).

Propiedades

IUPAC Name |

2-cyclopentylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c16-12-14-11(17-9-5-1-2-6-9)13-10-7-3-4-8-15(10)12/h3-4,7-9H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOOKHNHGGGDHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SC2=NC(=O)N3C=CC=CC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopentylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,6-dimethylmorpholine-4-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2573005.png)

![2-[6-(Trifluoromethyl)morpholin-2-yl]acetic acid;hydrochloride](/img/structure/B2573006.png)

![3-[1-(2-Methoxyethyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2573009.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2573010.png)

![N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2573015.png)

![Benzyl 2-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2573017.png)

methanone](/img/structure/B2573019.png)

![N-(4-chlorophenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2573020.png)

![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-3-carboxylic acid](/img/structure/B2573023.png)